An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol
An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for (4-Methylpyridin-3-yl)methanol (CAS No: 4664-27-1). It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
General and Chemical Properties
(4-Methylpyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with a methyl and a hydroxymethyl group. Its structural characteristics make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.
| Property | Value | Citation(s) |
| CAS Number | 4664-27-1 | [1][2][3] |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| IUPAC Name | (4-methylpyridin-3-yl)methanol | [1] |
| Synonyms | 4-Picoline-3-methanol, 3-Hydroxymethyl-4-methylpyridine | [2][4] |
| Physical Form | Solid or liquid | [1] |
| Purity | ≥97% - 98% | [1][2] |
| Storage Conditions | Store at room temperature, sealed in a dry environment. | [1][2] |
Computational Data
Computational models provide valuable insights into the physicochemical properties and potential behavior of a molecule in various environments.
| Descriptor | Value | Citation(s) |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.88232 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity confirmation of (4-Methylpyridin-3-yl)methanol. While publicly available experimental spectra are limited, the expected characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl group (-CH₃) protons would be a singlet in the upfield region, around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The aromatic carbons would resonate in the δ 120-160 ppm range. The methylene carbon (-CH₂OH) would be expected around δ 60-65 ppm, and the methyl carbon (-CH₃) would appear in the upfield region, typically δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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A strong, broad band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[5]
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C-H stretching vibrations from the aromatic ring and aliphatic groups around 3100-2850 cm⁻¹.[5]
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C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region.
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A strong C-O stretching vibration band between 1350-1000 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The monoisotopic mass of the compound is 123.06841 Da.[6] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values for common adducts are available and can aid in identification.[6]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 124.07569 |
| [M+Na]⁺ | 146.05763 |
| [M-H]⁻ | 122.06113 |
| [M+NH₄]⁺ | 141.10223 |
| [M+K]⁺ | 162.03157 |
| Table data sourced from PubChemLite.[6] |
Safety and Hazards
Appropriate safety precautions must be taken when handling (4-Methylpyridin-3-yl)methanol.
| Hazard Information | Details | Citation(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Applications in Research and Drug Development
Pyridine-based scaffolds are prevalent in medicinal chemistry. The pyridinyl methanol moiety, in particular, serves as a key structural component in various drug candidates. Derivatives of (4-Methylpyridin-3-yl)methanol are important intermediates in the synthesis of pharmaceutically active compounds. For instance, related structures are used in the preparation of COX-2 inhibitors, which are valuable for their analgesic and anti-inflammatory properties.[7]
Furthermore, research into Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which are implicated in pain sensation and skin disorders, has identified pyridinyl methanol derivatives as potent and selective antagonists.[8] This highlights the potential of this chemical class in developing novel therapeutics for neuropathic and central pain.[8]
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and analysis of (4-Methylpyridin-3-yl)methanol.
Synthesis: General Workflow
A common route to synthesize pyridinyl methanols is the reduction of the corresponding carboxylic acid or ester. The following protocol outlines a general procedure for the reduction of a 4-methylnicotinate ester.
Caption: General synthesis workflow for (4-Methylpyridin-3-yl)methanol.
Methodology:
-
Reaction Setup: The starting material, such as methyl 4-methylnicotinate, is dissolved in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution. Caution is required as the reaction can be highly exothermic.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Work-up: Once the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Isolation: The resulting slurry is filtered, and the solid residue is washed with an organic solvent. The filtrate is collected, and the aqueous layer is separated and extracted multiple times with an organic solvent (e.g., ethyl acetate).[9]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: The crude material is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure (4-Methylpyridin-3-yl)methanol.[9]
Quality Control: General Analytical Workflow
Confirming the identity, structure, and purity of the final compound is a critical step. A typical analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: General analytical workflow for product confirmation.
Methodology:
-
Structural Elucidation:
-
NMR Spectroscopy: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.[10]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is performed to determine the exact mass of the compound, thereby confirming its elemental composition.[11]
-
Infrared Spectroscopy: An IR spectrum is obtained to verify the presence of key functional groups, such as the hydroxyl (-OH) group.[12]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the compound. The sample is dissolved in a suitable solvent, and the percentage purity is calculated from the area of the product peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify any volatile impurities that may be present.[11]
-
References
- 1. (4-Methylpyridin-3-yl)methanol | 4664-27-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 4664-27-1 | (4-Methylpyridin-3-yl)methanol | Tetrahedron [thsci.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PubChemLite - (4-methylpyridin-3-yl)methanol (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 7. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [opus4.kobv.de]
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